(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide
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Overview
Description
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is a chiral compound that features a piperidine ring and an oxolane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via intramolecular cyclization reactions.
Coupling of the Rings: The piperidine and oxolane rings are then coupled through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxolane ring using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate
- (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylic acid
- (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylamide
Uniqueness
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is unique due to its specific stereochemistry and the presence of both a piperidine and an oxolane ring. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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